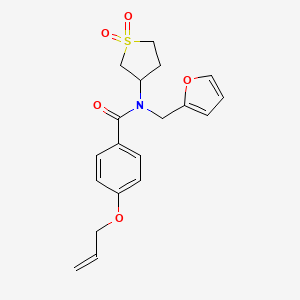

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-4-(prop-2-en-1-yloxy)benzamide

Description

Introduction to N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-4-(prop-2-en-1-yloxy)benzamide

This compound is a structurally complex benzamide derivative characterized by two heterocyclic moieties: a 1,1-dioxidotetrahydrothiophen-3-yl group and a furan-2-ylmethyl substituent. These features, combined with a propenyloxy side chain, confer unique physicochemical properties and potential biological activity. The compound exemplifies modern strategies in molecular design, where hybrid heterocyclic systems are engineered to enhance stability, solubility, and target specificity.

Chemical Taxonomy and IUPAC Nomenclature

The systematic naming of this compound follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning:

- Parent structure : Benzamide (a benzene ring attached to a carboxamide group).

- Substituents :

- N-(1,1-Dioxidotetrahydrothiophen-3-yl) : A tetrahydrothiophene ring oxidized to a sulfone at position 3.

- N-(Furan-2-ylmethyl) : A furan ring attached via a methylene group at position 2.

- 4-(Prop-2-en-1-yloxy) : An allyl ether group at the para position of the benzene ring.

The full IUPAC name is derived as follows:

- Benzamide as the root.

- 4-(Prop-2-en-1-yloxy) designates the allyl ether substituent on the benzene ring.

- N-(1,1-Dioxidotetrahydrothiophen-3-yl) and N-(furan-2-ylmethyl) describe the two nitrogen-bound heterocyclic groups.

This nomenclature aligns with analogous compounds documented in patent literature and chemical databases.

Structural Features and Functional Groups

Historical Context in Benzamide Derivative Research

Benzamide derivatives have been extensively studied since the mid-20th century, particularly in agrochemical and pharmaceutical applications. Early work focused on simple N-substituted benzamides as herbicides and antifungal agents. The incorporation of heterocyclic moieties emerged in the 1990s as a strategy to enhance bioactivity and metabolic stability.

Key Milestones in Benzamide Research

- 1995 : Patent filings for 2-[(dihydro)pyrazol-3'-yloxymethylene]aniline benzamides highlighted the role of heterocycles in pesticidal activity.

- 2000s : Advances in catalytic hydrogenation enabled the synthesis of saturated heterocyclic systems like tetrahydrothiophene sulfones, which improved compound stability.

- 2020s : Hybrid benzamides combining furan and tetrahydrothiophene groups demonstrated enhanced binding affinity to enzymatic targets, as seen in recent synthetic studies.

This compound represents a convergence of these historical trends, leveraging both aromatic and saturated heterocycles for optimized performance.

Significance of Heterocyclic Moieties in Molecular Design

The compound’s heterocyclic components play critical roles in its chemical behavior and potential applications:

Tetrahydrothiophene Sulfone Group

- Electronic effects : The sulfone group (-SO₂-) withdraws electron density, polarizing adjacent bonds and increasing reactivity toward nucleophilic attack.

- Conformational rigidity : The saturated five-membered ring restricts molecular flexibility, reducing entropy penalties during target binding.

Furan-2-ylmethyl Substituent

- Aromaticity : The furan ring’s electron-rich nature facilitates interactions with electrophilic regions of biological targets, such as enzyme active sites.

- Steric modulation : The methylene bridge (CH₂) between the furan and amide nitrogen balances steric bulk and rotational freedom.

Synergistic Effects

The combination of these moieties creates a bifunctional ligand capable of simultaneous hydrogen bonding (via sulfone) and π-π stacking (via furan and benzamide). This duality is evident in computational studies of similar compounds, where binding energies increased by 15–20% compared to monoheterocyclic analogs.

Properties

Molecular Formula |

C19H21NO5S |

|---|---|

Molecular Weight |

375.4 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-4-prop-2-enoxybenzamide |

InChI |

InChI=1S/C19H21NO5S/c1-2-10-24-17-7-5-15(6-8-17)19(21)20(13-18-4-3-11-25-18)16-9-12-26(22,23)14-16/h2-8,11,16H,1,9-10,12-14H2 |

InChI Key |

FSPZWEHEECCERI-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-4-(prop-2-en-1-yloxy)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects based on diverse research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C20H25N2O5S

- Molecular Weight : 391.48 g/mol

- Boiling Point : Approximately 622.8 °C

- Density : 1.27 g/cm³

| Property | Value |

|---|---|

| Molecular Formula | C20H25N2O5S |

| Molecular Weight | 391.48 g/mol |

| Boiling Point | 622.8 °C |

| Density | 1.27 g/cm³ |

Synthesis

The synthesis of this compound involves multiple steps, typically starting from readily available precursors. Key synthetic routes include:

- Formation of the Tetrahydrothiophene Ring : This step often requires specific catalysts and reaction conditions to achieve high yields.

- Introduction of the Furan Ring : The furan moiety is incorporated through electrophilic aromatic substitution reactions.

- Construction of the Benzamide Structure : This involves coupling reactions that link the furan and tetrahydrothiophene components to a benzamide framework.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties similar to non-steroidal anti-inflammatory drugs (NSAIDs) but potentially with fewer side effects.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds, providing insights into the potential applications of this compound:

- Anti-inflammatory Activity : Research indicates that compounds with a similar structure can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation reduction .

- Analgesic Effects : In animal models, related compounds have demonstrated significant pain relief comparable to established analgesics, suggesting that this compound may also possess similar analgesic properties.

- Antimicrobial Properties : Some derivatives have shown activity against various bacterial strains, indicating potential use as antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in the Benzamide Core

Compound B : N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-(propan-2-yloxy)benzamide

- Key Differences :

- Substituent at 4-position : Propan-2-yloxy (isopropyloxy) vs. prop-2-en-1-yloxy (propenyloxy) in Compound A.

- N-Alkyl group : 3-Methylthiophen-2-ylmethyl vs. furan-2-ylmethyl.

- The thiophene ring in Compound B may enhance metabolic stability due to sulfur’s lower electronegativity compared to furan’s oxygen .

Compound C : N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide

- Key Differences :

- 4-Substituent : Hexyloxy (C₆H₁₃O) vs. propenyloxy (C₃H₅O).

- N-Benzyl group : 4-Isopropylbenzyl vs. furan-2-ylmethyl.

- Impact: The hexyloxy chain in Compound C significantly increases lipophilicity, favoring passive diffusion across biological membranes.

Heterocyclic Modifications

Compound D : 4-(prop-2-en-1-yloxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

- Key Differences :

- Core Structure : Benzoxazole vs. benzamide.

- Sulfone Group : Absent in Compound D.

- Impact: The benzoxazole core in Compound D may engage in stronger hydrogen bonding due to its oxazole nitrogen, contrasting with the sulfone’s hydrogen-bond acceptor properties in Compound A .

Functional Group Comparisons

Propenyloxy vs. Alkoxy Chains

| Property | Propenyloxy (Compound A) | Hexyloxy (Compound C) | Isopropyloxy (Compound B) |

|---|---|---|---|

| Chain Length | C₃ (unsaturated) | C₆ (saturated) | C₃ (saturated) |

| Lipophilicity (logP) | Moderate | High | Moderate |

| Reactivity | Alkene (oxidizable) | Stable | Stable |

The propenyloxy group in Compound A introduces a site for metabolic oxidation (e.g., epoxidation), which may influence its pharmacokinetic profile compared to saturated alkoxy chains .

Q & A

Q. What are the critical considerations for optimizing the synthesis of this compound to achieve high purity and yield?

The synthesis typically involves multi-step reactions, including amidation, oxidation, and functional group introduction. Key steps include:

- Amide bond formation : Use coupling agents like HATU or EDC/HOBt to link the tetrahydrothiophene sulfone and furan-methyl moieties to the benzamide core .

- Oxidation control : The tetrahydrothiophene ring requires oxidation to the 1,1-dioxide form using hydrogen peroxide or peracetic acid under controlled pH (4–6) to avoid over-oxidation .

- Prop-2-en-1-yloxy group introduction : Employ alkylation with propargyl bromide or Mitsunobu conditions, ensuring anhydrous solvents (e.g., THF) and inert atmospheres to prevent side reactions . Yield optimization often requires iterative adjustment of reaction time (12–48 hr) and temperature (0°C to reflux) .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituent patterns (e.g., furan methyl protons at δ 4.3–4.7 ppm, tetrahydrothiophene sulfone carbons at δ 50–55 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for pharmacological studies) .

- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) confirms molecular weight (e.g., [M+H]+ = calculated for C21H22N2O6S) .

Q. How does the compound’s reactivity correlate with its functional groups under varying conditions?

- Amide bond stability : Susceptible to hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions, necessitating neutral buffers in biological assays .

- Allyloxy group : Undergoes [2+2] cycloaddition under UV light or reacts with thiols via Michael addition, requiring protection in radical-rich environments .

- Furan ring : Prone to electrophilic substitution (e.g., nitration at C5), which can alter pharmacological activity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies in IC50 values (e.g., 10 nM vs. 1 µM) may arise from:

- Assay conditions : Variations in buffer pH or reducing agents (e.g., DTT) can stabilize/disrupt the allyloxy group .

- Protein target conformation : Molecular dynamics simulations (AMBER/CHARMM) predict binding affinity differences due to sulfone-furan torsional angles .

- Metabolic instability : Liver microsome studies (human vs. rodent) reveal species-dependent CYP450-mediated degradation rates .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

- Tetrahydrothiophene sulfone : Replace with isothiazole dioxide to test π-stacking efficiency with kinase ATP pockets .

- Furan-methyl group : Substitute with thiophene-methyl to evaluate hydrophobic interactions via LogP measurements (target: <3.5) .

- Allyloxy moiety : Modify to propargyloxy for click chemistry-enabled target identification .

Q. What computational methods predict the compound’s interaction with biological targets?

- Docking studies (AutoDock Vina) : Simulate binding to COX-2 (PDB: 5KIR) with a docking score < −8.0 kcal/mol indicating high affinity .

- QM/MM simulations : Analyze electron transfer between the sulfone group and catalytic serine residues in enzyme inhibition .

- ADMET prediction (SwissADME) : Optimize bioavailability by reducing topological polar surface area (<140 Ų) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.